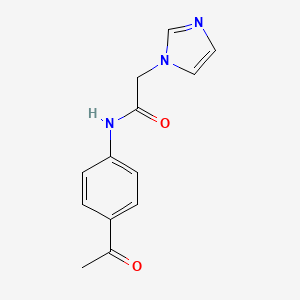

![molecular formula C17H28N4O3S B5586155 N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5586155.png)

N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves innovative methodologies to achieve desired structural features and biological activities. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds showed potent inhibitory activity against HMG-CoA reductase, indicating the versatility of methanesulfonamide derivatives in synthesis and potential therapeutic applications (Watanabe et al., 1997).

Molecular Structure Analysis

The study of molecular and supramolecular structures of methanesulfonamide derivatives reveals their complex interactions and potential for forming stable complexes with metals. For instance, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide demonstrated varied molecular conformations and intermolecular interactions, influencing their chemical behavior and potential applications (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in diverse chemical reactions, leading to the formation of complex structures with unique properties. The rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones highlights the reactivity and versatility of these compounds (Králová et al., 2019).

Physical Properties Analysis

The synthesis and characterization of organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including spectral (IR, NMR, and Mössbauer) data, provide insight into the physical properties of methanesulfonamide derivatives. These studies reveal the impact of molecular structure on the physical properties and stability of the compounds (Pettinari et al., 1995).

Chemical Properties Analysis

Exploring the chemical properties of methanesulfonamide derivatives uncovers their potential for creating novel compounds with desired functionalities. The development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the ability to fine-tune chemical reactivity and selectivity for specific synthetic applications (Kondo et al., 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-11(2)13-9-21(10-14(13)19-25(4,23)24)17(22)16-12-7-5-6-8-15(12)20(3)18-16/h11,13-14,19H,5-10H2,1-4H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUKJLHOWVFFSM-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5586085.png)

![(3aR*,6S*)-7-[(4-fluoropiperidin-1-yl)carbonyl]-2-(2-phenoxyethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5586092.png)

![3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide](/img/structure/B5586122.png)

![2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5586145.png)

![7-(2-pyrrolidin-1-ylbenzoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586149.png)

![N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586150.png)

![2-(3-methoxypropyl)-8-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5586157.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5586164.png)

![((3R*,4R*)-4-[(dimethylamino)methyl]-1-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzyl}pyrrolidin-3-yl)methanol](/img/structure/B5586171.png)

![8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586172.png)